molecular formula C13H12N2O B7969841 9-Aminoacridine hemihydrate

9-Aminoacridine hemihydrate

Cat. No. B7969841
M. Wt: 212.25 g/mol
InChI Key: IJBMBMFBYYEVKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Aminoacridine hemihydrate is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Aminoacridine hemihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Aminoacridine hemihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structure and Hydrogen Bonding : The crystal structure of 9-aminoacridine hemihydrate is characterized by symmetrical packing and hydrogen bonding arrangements, where the acridine nitrogen atoms accept pairs of symmetrical hydrogen bonds (Chaudhuri, 1983).

  • Inhibition of Ribosome Biogenesis : 9-Aminoacridine inhibits both transcription and processing of ribosomal RNA precursors in mammalian cells, thereby rapidly abolishing ribosome biogenesis. This property extends its potential use in the development of new ribosome biogenesis inhibitors (Anikin & Pestov, 2022).

  • Intercalative Binding to DNA : It forms a crystalline complex with certain nucleosides, demonstrating two distinct intercalative binding modes to miniature Watson-Crick double helical structures, which is crucial for understanding its interaction with DNA (Sakore et al., 1977).

  • Medical Applications : 9-Aminoacridines are important in medicine, particularly in treating protozoal infections, cancer, viral, and prion diseases. Their conjugation with biomolecules like peptides and proteins can modulate their activity and bioavailability (Šebestík et al., 2007).

  • Intracellular pH Measurements : It's used to monitor changes in intracellular pH in eukaryotic cells, employing its fluorescent properties (Vigne et al., 1984).

  • Reversible Amine Exchange Reactions : 9-Aminoacridines undergo reversible amine exchange reactions in water, which is significant for understanding their mode of action in vivo and in drug design (Paul & Ladame, 2009).

  • Excited State Proton Transfer : The planarity of 9-aminoacridine allows it to intercalate into DNA, and its absorption and fluorescence spectra are pH-sensitive. This property is utilized in studying its excited state kinetics and potential as an antitumor drug (Smith, 1995).

  • Inhibition of B-Z Transition of DNA : It inhibits the B-to-Z isomerization of poly(dA-dT) and has a preference for binding to the B-form of poly(dA-dT) (Garriga et al., 1992).

properties

IUPAC Name

acridin-9-amine;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8H,(H2,14,15);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBMBMFBYYEVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Aminoacridine hemihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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